(6-Bromo-5-fluoropyridin-3-YL)boronic acid
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Overview
Description
(6-Bromo-5-fluoropyridin-3-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-5-fluoropyridin-3-YL)boronic acid typically involves the reaction of 6-bromo-5-fluoropyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and base under mild conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-fluoropyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound .
Scientific Research Applications
(6-Bromo-5-fluoropyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Material Science: Utilized in the development of new materials with unique properties.
Catalysis: Employed in catalytic processes to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of (6-Bromo-5-fluoropyridin-3-YL)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds in coupling reactions . The boronic acid group interacts with the metal catalyst, enabling the transfer of organic groups and the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-Bromo-5-fluoropyridin-3-YL)boronic acid is unique due to the presence of both bromine and fluorine substituents on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C5H4BBrFNO2 |
---|---|
Molecular Weight |
219.81 g/mol |
IUPAC Name |
(6-bromo-5-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H |
InChI Key |
ZEOHOOIJDHCNGD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)F)(O)O |
Origin of Product |
United States |
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